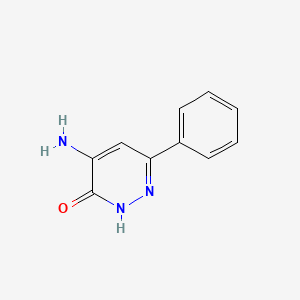

4-amino-6-phenyl-2H-pyridazin-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-amino-6-phenyl-2H-pyridazin-3-one is a heterocyclic compound with a pyridazinone core . It has a molecular weight of 187.2 . Pyridazinone and its derivatives are known for their wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .

Synthesis Analysis

The synthesis of 4-amino-6-phenyl-2H-pyridazin-3-one involves the use of 3,4-dichloro-6-phenylpyridazine as an intermediate . A series of pyridone analogs of this compound was synthesized and evaluated as H(3)R antagonists .Molecular Structure Analysis

Pyridazinone is a derivative of pyridazine which belongs to an important group of heterocyclic compounds containing nitrogen atoms at 1 and 2 positions in a six-membered ring and oxygen atom at 3 position of the ring . The structure of the compounds was elucidated using IR, 1H-NMR, and mass spectra .Chemical Reactions Analysis

Pyridazine derivatives have been shown to be ‘privileged structures’ in medicinal chemistry and many drug discovery programmes utilize a pyridazine as a core scaffold . Various pyridazine based scaffolds have been utilized in medicinal chemistry against a range of biological targets and physiological effects .Applications De Recherche Scientifique

FABP4 Inhibition

The compound has been identified as a novel scaffold for FABP4 (Fatty Acid Binding Protein 4) inhibition . FABP4 inhibitors are of synthetic and therapeutic interest and ongoing clinical studies indicate that they may be promising for the treatment of cancer, as well as other diseases .

Anticancer Activity

The compound has been associated with anticancer activity . Pyridazinone derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects .

Anti-Inflammatory Agent

The 4-amino derivative of the compound has been found to be a more potent anti-inflammatory agent than aspirin .

Antidepressant Activity

Pyridazinone derivatives have been shown to possess antidepressant activity .

Antihypertensive Activity

The compound has been associated with antihypertensive activity . This means it could potentially be used in the treatment of high blood pressure .

Mécanisme D'action

Target of Action

Pyridazinone derivatives have been found to exhibit a wide range of pharmacological activities . They have been associated with antimicrobial, antihypertensive, anticancer, antiplatelet, antiulcer, and many other anticipated biological properties .

Mode of Action

It’s known that many nonsteroidal anti-inflammatory and analgesic drugs act peripherally by blocking the production of prostaglandins through inhibition of cyclooxygenase (cox) enzymes . Some 6-aryl-3(2H)-pyridazinone derivatives substituted at position 5 have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation .

Biochemical Pathways

Given the broad spectrum of activities associated with pyridazinone derivatives, it can be inferred that multiple biochemical pathways could be impacted .

Result of Action

Pyridazinone derivatives have been associated with a wide range of pharmacological effects, including anti-inflammatory, analgesic, and antiplatelet activities .

Orientations Futures

The future directions for 4-amino-6-phenyl-2H-pyridazin-3-one and its derivatives seem promising. They have been reported as potent H(3)R antagonists with excellent drug-like properties and in vivo activity . Additionally, a patent has been filed for the preparation of 6-(4-nitro-phenoxy)-2H-pyridazin-3-one and 6-(4-amino-phenoxy)-2H-pyridazin-3-one derivatives as intermediates of thyroid hormone analogues . This suggests that there is ongoing research and interest in this class of compounds.

Propriétés

IUPAC Name |

5-amino-3-phenyl-1H-pyridazin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c11-8-6-9(12-13-10(8)14)7-4-2-1-3-5-7/h1-6H,(H2,11,12)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISERJFYDFGGWBK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=O)C(=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20441698 |

Source

|

| Record name | 4-amino-6-phenyl-2H-pyridazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-6-phenyl-2H-pyridazin-3-one | |

CAS RN |

89868-06-4 |

Source

|

| Record name | 4-amino-6-phenyl-2H-pyridazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(Dimethylamino)ethoxy]benzaldehyde](/img/structure/B1278274.png)

![4-[Benzo(b)thiophen-2-yl]phenol](/img/structure/B1278281.png)